molecular formula CH2ClFO B14664365 Chloro(fluoro)methanol CAS No. 36838-26-3

Chloro(fluoro)methanol

Cat. No.: B14664365
CAS No.: 36838-26-3
M. Wt: 84.48 g/mol
InChI Key: JBNADNGONRCSBH-UHFFFAOYSA-N
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Description

Chloro(fluoro)methanol is an organic compound that contains both chlorine and fluorine atoms attached to a methanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(fluoro)methanol can be synthesized through several methods. One common approach involves the halogen exchange reaction starting from chlorinated methanes. For example, chloroform can react with hydrogen fluoride to produce chlorofluoromethane, which can then be further reacted to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen exchange reactions under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(fluoro)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro(fluoro)methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of chloro(fluoro)methanol involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles. This process can lead to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

Properties

IUPAC Name

chloro(fluoro)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClFO/c2-1(3)4/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNADNGONRCSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596127
Record name Chloro(fluoro)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36838-26-3
Record name Chloro(fluoro)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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